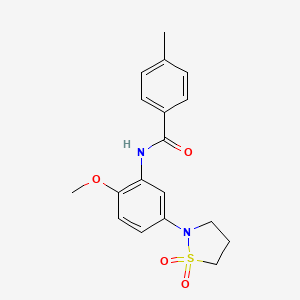
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide, commonly known as MLR-1023, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial Applications
The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide and its derivatives have been primarily investigated for their antimicrobial properties. Studies have focused on the synthesis and screening of various derivatives for antibacterial and antifungal activities. For example, Desai, Rajpara, and Joshi (2013) synthesized a series of compounds related to this chemical structure and found them to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting their potential as therapeutic agents for microbial diseases (Desai, Rajpara & Joshi, 2013).
Another study by Patel and Dhameliya (2010) synthesized related compounds and evaluated their antibacterial and antifungal activities, indicating that some of these compounds exhibited promising antibacterial properties, which could be explored further for potential antimicrobial applications (Patel & Dhameliya, 2010).
Chemotherapy Research
In the field of chemotherapy, the derivatives of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide have been investigated for their potential as anticancer agents. For instance, Chen et al. (2015) studied a compound named COH29, which is a novel antimetabolite drug with anticancer activity primarily through the inhibition of human ribonucleotide reductase (RNR). This compound was shown to be more effective in BRCA-1–defective human breast cancer cells compared to their wild-type counterparts, suggesting its potential application in targeted cancer therapy (Chen et al., 2015).
Radiochemistry and Neurotransmission Studies
In the field of radiochemistry and neurotransmission studies, derivatives of this compound have been used in the study of the serotonergic neurotransmission system. Plenevaux et al. (2000) used a radiolabeled antagonist derived from this chemical structure for positron emission tomography (PET) studies. This research contributes to our understanding of serotonin receptors in the brain, which has implications for psychiatric and neurological disorders (Plenevaux et al., 2000).
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-4-6-14(7-5-13)18(21)19-16-12-15(8-9-17(16)24-2)20-10-3-11-25(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXDEXSUOYOZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2890885.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890886.png)
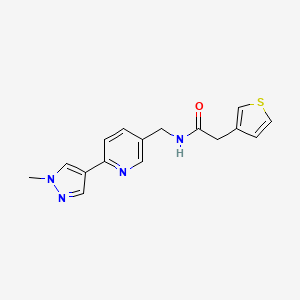

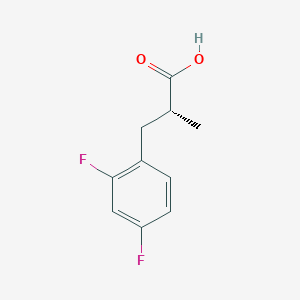
![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

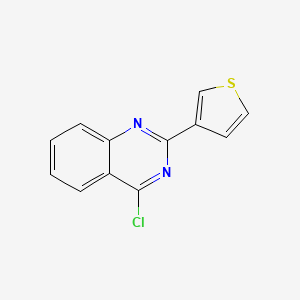

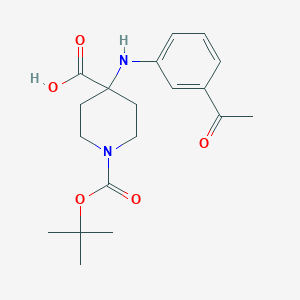
![6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2890904.png)
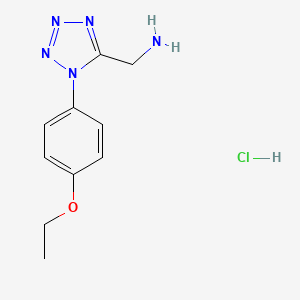
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)